molecular formula C11H18ClNOS B1447733 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864062-47-4

4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No. B1447733
M. Wt: 247.79 g/mol
InChI Key: SJZAGZLYYJEGGV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride” includes a piperidine ring, a furan ring, and a thiol group. The presence of these functional groups could influence the compound’s reactivity and potential applications.

Scientific Research Applications

Chemical Synthesis and Pharmacological Evaluation

A novel series of compounds related to 4-[(Furan-2-ylmethyl)sulfanyl]methyl)piperidine were synthesized and evaluated for their antidepressant and antianxiety activities. Specifically, compounds derived from 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were investigated for their pharmacological effects using behavioral tests in mice. Some derivatives exhibited significant reductions in immobility times and demonstrated antianxiety properties, pointing to potential therapeutic applications in mood disorders (Kumar et al., 2017).

Inhibition of Tumor Necrosis Factor and Matrix Metalloproteinases

Another study focused on the synthesis of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl and piperidine-4-carboxylic acid hydroxamides, investigating their activities as inhibitors of tumor necrosis factor-α (TACE) and matrix metalloproteinases (MMPs). This research highlighted the potential of such compounds, including those structurally related to 4-[(Furan-2-ylmethyl)sulfanyl]methyl)piperidine, in the treatment of inflammatory diseases and cancer by modulating key enzymes involved in these pathological processes (Venkatesan et al., 2004).

Analytical and Spectral Studies

The analytical and spectral properties of compounds containing furan rings, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, were explored. This work contributed to a better understanding of the structural characteristics and potential chemical behavior of furan-containing ligands, including those related to 4-[(Furan-2-ylmethyl)sulfanyl]methyl)piperidine, which may have implications in the design of new drugs and materials (Patel, 2020).

Safety And Hazards

The safety and hazards associated with “4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride” are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

4-(furan-2-ylmethylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS.ClH/c1-2-11(13-7-1)9-14-8-10-3-5-12-6-4-10;/h1-2,7,10,12H,3-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZAGZLYYJEGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
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4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
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4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
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4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
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4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
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4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride

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